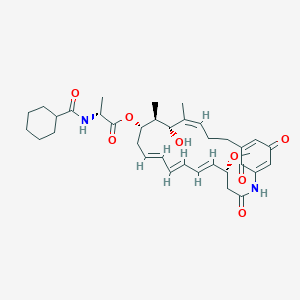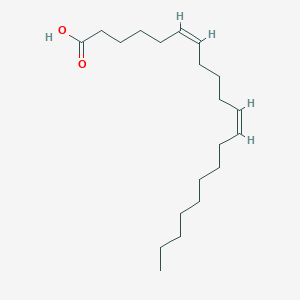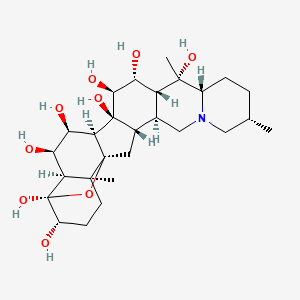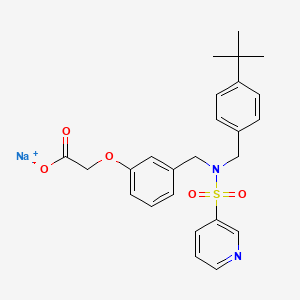
Sodium D-lactate
Descripción general
Descripción
Sodium D-lactate is the sodium salt of D-lactic acid. It is formed as an intermediate during the carbohydrate metabolism in muscle and liver .
Synthesis Analysis
Lactate metabolism in human health and disease extends from its origins as a byproduct of glycolysis to its role in tumor metabolism, as identified by studies on the Warburg effect . The lactate shuttle hypothesis suggests that lactate plays an important role as a bridging signaling molecule that coordinates signaling among different cells, organs, and tissues .Molecular Structure Analysis
The molecular formula of Sodium D-lactate is C3H5NaO3 .Chemical Reactions Analysis
Lactate metabolism in human health and disease extends from its origins as a byproduct of glycolysis to its role in tumor metabolism . The lactate shuttle hypothesis describes the roles of lactate in the delivery of oxidative and gluconeogenic substrates and cellular signaling .Physical And Chemical Properties Analysis
Sodium D-lactate is the sodium salt of D-lactic acid .Aplicaciones Científicas De Investigación
Role in Inflammation
Sodium D-lactate plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . It has been found to play pivotal roles in lactate homeostasis, the lactate shuttle, and lactylation (‘lactate clock’) in acute and chronic inflammatory responses .
Implications for Gastrointestinal Diseases
Certain bacteria in the human intestine produce D-lactate. In some gastrointestinal diseases, increased bacterial D-lactate production and uptake from the gut into the bloodstream take place . Excessive accumulation of D-lactate in humans can lead to potentially life-threatening D-lactic acidosis .
Biomarker for Intestinal Barrier Integrity
D-lactate could potentially serve as a marker of intestinal barrier integrity in the context of dysbiosis . There is a research need to establish D-lactate as a minimally invasive biomarker in gastrointestinal diseases .
Role in Metabolic Conditions
D-lactate is produced only in minute quantities in human tissues, and is therefore not detectable in the bloodstream under normal physiological conditions . However, under certain metabolic conditions, the production of D-lactate can increase .
Medium Supplement and Cell Fuel Source
Sodium D-lactate has been used as a medium supplement and cell fuel source for human mammary epithelial cell line (MCF10A) and dendritic cell culture .
Gluconeogenic Substrate in Hepatic Glucose Production
It has been used as a gluconeogenic substrate in hepatic glucose production assay in primary hepatocytes .
Role in Muscle Contraction, Wound Healing, Memory Formation, and Tumor Development
Lactate has been shown to regulate muscle contraction, wound healing, memory formation, and tumor development .
Glucose Production Medium
Sodium D-lactate has been used in the glucose production medium for glucose production assay in human embryonic kidney (HEK293T) cells .
Direcciones Futuras
The current understanding of lactate extends from its origins as a byproduct of glycolysis to its role in tumor metabolism . The lactate shuttle hypothesis suggests that lactate plays an important role as a bridging signaling molecule that coordinates signaling among different cells, organs, and tissues . Lactylation is a posttranslational modification initially reported by Professor Yingming Zhao’s research group in 2019 . Subsequent studies confirmed that lactylation is a vital component of lactate function and is involved in tumor proliferation, neural excitation, inflammation, and other biological processes .
Propiedades
IUPAC Name |
sodium;(2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-HSHFZTNMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium D-lactate | |
CAS RN |
920-49-0 | |
| Record name | Sodium lactate, d- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM LACTATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM1Z1J8373 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium D-lactate differ from the more common L-lactate in terms of metabolism?
A1: Unlike L-lactate, which is primarily metabolized through glycolysis, D-lactate is metabolized much slower in mammals. D-lactate can be converted into glycogen by the liver [, ]. The rate of D-lactate metabolism can be influenced by the health of the liver, making it a potential marker for liver function [, ].
Q2: Can sodium D-lactate induce panic attacks like sodium L-lactate?
A2: Yes, sodium D-lactate has been shown to induce panic attacks in a subset of patients with panic disorder []. Interestingly, this effect occurs despite its lower metabolic activity compared to L-lactate, suggesting that lactate metabolism might not be the sole factor in triggering panic attacks.
Q3: What happens to the D-lactate levels in calves after intravenous administration?
A3: Following intravenous injection of sodium D-lactate in calves, a significant portion of the administered dose is metabolized, as evidenced by one-compartment and two-compartment analyses of plasma concentration changes and renal clearance []. This indicates the presence of metabolic pathways for D-lactate in calves.
Q4: How does sodium D-lactate affect NAD+ levels and what is the downstream impact on T cell function?
A4: Sodium D-lactate, along with other metabolic interventions like phenformin, has been shown to reduce NAD+ levels, particularly in the context of the tumor microenvironment []. This reduction in NAD+ impairs effector T cell function by decreasing glycolytic flux and impacting Foxp3 stability, ultimately contributing to immunosuppression.
Q5: Can sodium D-lactate be used as a diagnostic tool for liver function?
A5: Research suggests that sodium D-lactate tolerance could potentially serve as a test for hepatic function [, , ]. This is based on the observation that individuals with healthy livers efficiently metabolize D-lactate, while those with liver damage exhibit delayed clearance.
Q6: How does sodium D-lactate compare to sodium L-lactate in terms of its pharmacological effects in sheep?
A6: Studies in sheep indicate that there are distinct pharmacological differences between sodium D-lactate and sodium L-lactate []. While the specific differences aren't detailed in the provided abstract, this highlights the distinct biological activities of these two enantiomers.
Q7: Does sodium D-lactate administration impact lactate levels differently in individuals with psychiatric disorders?
A7: Research exploring carbohydrate metabolism in patients with schizophrenia and manic-depressive psychoses showed altered lactate metabolism following sodium D-lactate infusion [, ]. These findings suggest a potential link between lactate metabolism and these psychiatric conditions.
Q8: How does the distribution of lactate differ within muscle tissue?
A8: Studies using frog muscle tissue demonstrate that D-lactate doesn't diffuse uniformly within the muscle []. The muscle seems to be compartmentalized, with "interspaces" allowing for relatively free diffusion and "cells" showing limited lactate permeability. This compartmentalization appears to be influenced by factors like muscle fatigue and rigor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

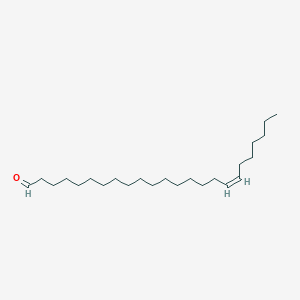
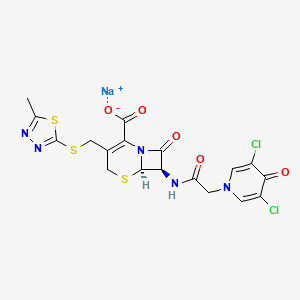
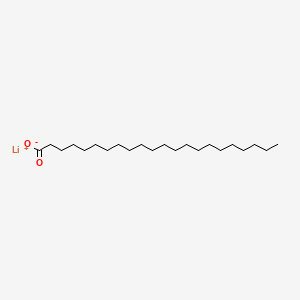

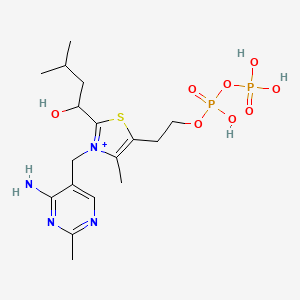
![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)
